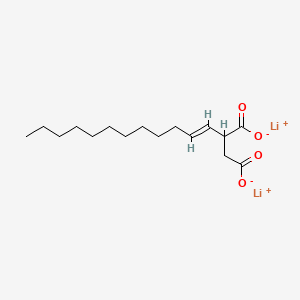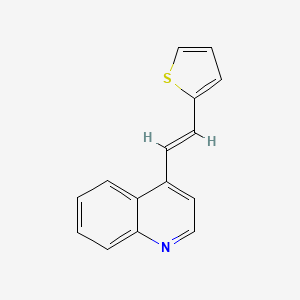
N,N-Dibutyl-4-(1H-inden-1-ylidenemethyl)aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N-Dibutyl-4-(1H-inden-1-ylidenemethyl)aniline is an organic compound with the molecular formula C24H29N It is known for its unique structure, which includes an indene moiety linked to an aniline derivative
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Dibutyl-4-(1H-inden-1-ylidenemethyl)aniline typically involves the condensation of an indene derivative with an aniline derivative under specific conditions. One common method involves the reaction of 1H-indene-1-carbaldehyde with N,N-dibutylaniline in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like toluene at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure the consistency and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
N,N-Dibutyl-4-(1H-inden-1-ylidenemethyl)aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The compound can participate in electrophilic and nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and acyl chlorides can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce amine derivatives. Substitution reactions can lead to a variety of substituted aniline or indene derivatives.
Applications De Recherche Scientifique
N,N-Dibutyl-4-(1H-inden-1-ylidenemethyl)aniline has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein binding.
Industry: Used in the production of dyes, pigments, and other specialty chemicals.
Mécanisme D'action
The mechanism by which N,N-Dibutyl-4-(1H-inden-1-ylidenemethyl)aniline exerts its effects involves interactions with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or altering their function. The exact pathways involved can vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
N,N-Dibutylaniline: Similar in structure but lacks the indene moiety.
4-(1H-Inden-1-ylidenemethyl)aniline: Similar but without the dibutyl groups.
N,N-Dibutyl-4-methylaniline: Similar but with a methyl group instead of the indene moiety.
Uniqueness
N,N-Dibutyl-4-(1H-inden-1-ylidenemethyl)aniline is unique due to the presence of both the indene and dibutyl groups, which confer distinct chemical properties and potential applications. This combination of structural features makes it a valuable compound for various research and industrial purposes.
Propriétés
Numéro CAS |
2448-82-0 |
|---|---|
Formule moléculaire |
C24H29N |
Poids moléculaire |
331.5 g/mol |
Nom IUPAC |
N,N-dibutyl-4-[(E)-inden-1-ylidenemethyl]aniline |
InChI |
InChI=1S/C24H29N/c1-3-5-17-25(18-6-4-2)23-15-11-20(12-16-23)19-22-14-13-21-9-7-8-10-24(21)22/h7-16,19H,3-6,17-18H2,1-2H3/b22-19+ |
Clé InChI |
FDZIYCHATWJZCH-ZBJSNUHESA-N |
SMILES isomérique |
CCCCN(CCCC)C1=CC=C(C=C1)/C=C/2\C=CC3=CC=CC=C32 |
SMILES canonique |
CCCCN(CCCC)C1=CC=C(C=C1)C=C2C=CC3=CC=CC=C32 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![10,11,21,22,23,24,25,26-Octachloro-3,3,7,7,14,14,18,18-octakis-phenyl-3,7,14,18-tetraphosphoniatricyclo[18.2.2.29,12]hexacosa-1(22),9(26),10,12(25),20,23-hexaene](/img/structure/B12654208.png)





![Cyclohexanecarboxylic acid, 4-[[1-[[2-cyano-3-(trifluoromethyl)phenyl]methyl]-1,4-dihydro-2,4-dioxo-3(2H)-quinazolinyl]methyl]-, trans-](/img/structure/B12654273.png)







